molecular formula C17H23BrN2O2S B2912364 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone CAS No. 1448029-16-0

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone

Cat. No.: B2912364
CAS No.: 1448029-16-0
M. Wt: 399.35
InChI Key: ONCFPIDQWDOHPN-UHFFFAOYSA-N
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Description

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone is a high-purity chemical building block designed for research and development in medicinal chemistry and drug discovery. This multifunctional compound integrates a bromopyridine moiety, a piperidine linker, and a cyclopentylthio group, making it a valuable scaffold for constructing novel molecules. Its primary research application is as a key intermediate in the synthesis of more complex active compounds. The bromine atom on the pyridine ring is a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are fundamental for creating carbon-carbon and carbon-nitrogen bonds. This allows researchers to diversify the structure for building compound libraries. The piperidine-oxypyridine structure is a common pharmacophore found in compounds investigated for protein kinase inhibition, as seen in related patented structures (US7858643B2) . Furthermore, the ketone group tethered to a sulfur-containing cyclopentyl chain offers a potential handle for further functionalization or for exploring interactions with biological targets. This product is intended for use as a reference standard and synthetic intermediate in laboratory settings. It is strictly for research purposes and is not labeled for any other use. Researchers can leverage this compound to explore new therapeutic agents, particularly in oncology and inflammation, where similar heterocyclic frameworks have shown significant promise.

Properties

IUPAC Name

1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-cyclopentylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O2S/c18-15-6-3-9-19-17(15)22-13-7-10-20(11-8-13)16(21)12-23-14-4-1-2-5-14/h3,6,9,13-14H,1-2,4-5,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCFPIDQWDOHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone typically begins with the bromination of pyridine to yield 3-Bromopyridine. This intermediate is then reacted with piperidine through a nucleophilic substitution reaction to form the 4-(3-Bromopyridin-2-yl)oxy)piperidine intermediate. The final compound is synthesized through a thiolation reaction with cyclopentylthioethanone under controlled conditions of temperature and pH.

Industrial Production Methods

For industrial production, the process often involves optimized reaction conditions such as the use of catalysts, solvents, and specific temperature and pressure settings to increase yield and purity. Large-scale synthesis may employ continuous flow reactors to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone can undergo several types of chemical reactions:

  • Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially yielding sulfoxides and sulfones.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

  • Substitution: The bromine atom in the pyridine ring can participate in nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

Common Reagents and Conditions

  • Oxidation Reactions: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

  • Reduction Reactions: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

  • Substitution Reactions: Nucleophiles like amines, thiols, and alcohols in the presence of base catalysts such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation reactions yield sulfoxides and sulfones, reduction reactions produce alcohols, and substitution reactions result in functionalized derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone serves as a valuable intermediate for synthesizing more complex molecules. Its reactivity and functional groups make it suitable for constructing heterocyclic compounds, which are crucial in many synthetic pathways.

Biology

Biologically, this compound exhibits potential as a lead molecule in drug discovery and development. Its unique structure allows it to interact with specific biological targets, showing promise in pharmacological studies for treating various diseases.

Medicine

In medicine, the compound's potential therapeutic properties are being explored. Its ability to modulate biological pathways and molecular targets opens up possibilities for the development of new medications for conditions like cancer, inflammation, and neurological disorders.

Industry

Industrially, 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone can be used as a precursor in the synthesis of fine chemicals and materials, particularly in the production of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone involves its interaction with molecular targets in biological systems. The compound's structure allows it to bind to specific enzymes, receptors, and proteins, modulating their activity and triggering downstream effects. For example, it may inhibit specific kinase enzymes, reducing cellular proliferation and inducing apoptosis in cancer cells. Its cyclopentylthio group can enhance membrane permeability, increasing its efficacy in targeting intracellular pathways.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structurally related compounds and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Differences vs. Target Compound Potential Applications References
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone C₁₇H₂₃BrN₂O₂S 399.3 3-Bromopyridinyloxy, cyclopentylthio Reference compound Enzyme inhibition, drug design
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone C₁₉H₂₁ClN₂O₄ 376.8 3-Chloropyridinyloxy, 2-methoxyphenoxy Cl instead of Br; phenoxy vs. cyclopentylthio Antioxidant, antimicrobial
2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone C₁₄H₁₈BrNO 296.2 4-Bromophenyl, 4-methylpiperidine Bromophenyl vs. bromopyridine; methylpiperidine Ligand for receptor binding
1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone C₁₆H₂₅N₃OS 307.5 Imidazole-methyl, cyclopentylthio Imidazole-methyl vs. bromopyridinyloxy Enzyme-targeted therapies

Impact of Substituents on Properties

Halogen Substitution (Br vs. Cl): The target compound's 3-bromopyridine group offers greater polarizability and steric bulk compared to the 3-chloropyridine in .

Oxygen vs. Sulfur Linkages: The cyclopentylthio group in the target compound increases lipophilicity (LogP ≈ 3.3 estimated) compared to the 2-methoxyphenoxy group in , which contains an oxygen atom. Thioethers generally exhibit higher membrane permeability, favoring blood-brain barrier penetration in CNS-targeted drugs.

Aromatic vs. Heteroaromatic Rings: The bromopyridine in the target compound is more electron-deficient than the bromophenyl group in , enabling hydrogen bonding via the pyridinyl nitrogen. This could enhance interactions with enzymes like acetylcholinesterase, as seen in related piperidine-ethanone complexes .

Piperidine Substitution Patterns:

  • The 4-((3-bromopyridin-2-yl)oxy)piperidine moiety in the target compound introduces a conformationally flexible linker compared to the 4-methylpiperidine in . This flexibility may allow better adaptation to binding pockets in biological targets.

Biological Activity

The compound 1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a bromopyridine moiety and a cyclopentylthio group attached to an ethanone structure. The unique combination of these functional groups contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₅H₁₈BrN₃O₂S
Molecular Weight368.29 g/mol
CAS Number1448079-30-8

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the bromopyridine moiety is known to enhance activity against various bacterial strains, making this compound a candidate for further investigation in antimicrobial applications.

Antitumor Activity

Research indicates that derivatives of piperidine, particularly those containing halogenated pyridines, have shown promise in antitumor assays. The compound's ability to interfere with cancer cell proliferation pathways may be attributed to its interaction with specific molecular targets involved in cell cycle regulation .

The mechanism of action of this compound involves binding to specific receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor of certain kinases or other proteins involved in signaling pathways critical for tumor growth and survival.

Case Studies

  • Antitumor Efficacy : In vitro studies on human cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis. The IC50 values observed were comparable to known chemotherapeutics, indicating its potential as a lead compound for drug development .
  • Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria demonstrated that the compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. These findings support its potential use as an antimicrobial agent.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique biological profile of 1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone .

Compound NameStructural FeaturesBiological Activity
3-BromopyridineBromine on pyridineAntimicrobial
Piperidinyl Butenone DerivativesButenone with varying substitutionsAntitumor
4-PiperidinolHydroxyl group on piperidineAnalgesic properties

This comparison illustrates how the specific combination of functional groups in the target compound may confer distinct biological activities not observed in other similar compounds.

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